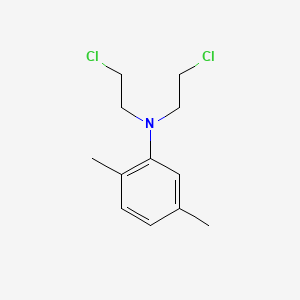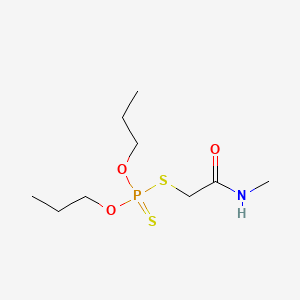![molecular formula C12H2Br4O3 B14670123 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione CAS No. 42523-63-7](/img/structure/B14670123.png)
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, a compound that features a fused ring system combining naphthalene and furan
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthofuran derivatives, while reduction can produce partially or fully de-brominated compounds.
科学研究应用
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of advanced materials, such as flame retardants and polymers.
作用机制
The mechanism by which 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione exerts its effects is primarily through its bromine atoms, which can participate in various chemical interactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Naphtho[2,3-c]furan-1,3-dione: The parent compound without bromine atoms.
3A,4,5,6,7,8,9,9A-Octahydronaphtho[2,3-c]furan-1,3-dione: A hydrogenated derivative.
Naphtho[2,3-c]thiophene-1,3-dione: A sulfur analog.
Uniqueness
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specific interactions with other molecules.
属性
CAS 编号 |
42523-63-7 |
|---|---|
分子式 |
C12H2Br4O3 |
分子量 |
513.76 g/mol |
IUPAC 名称 |
5,6,7,8-tetrabromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H2Br4O3/c13-7-3-1-5-6(12(18)19-11(5)17)2-4(3)8(14)10(16)9(7)15/h1-2H |
InChI 键 |
HLMXKPSGKFMPIU-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=C(C(=C2Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


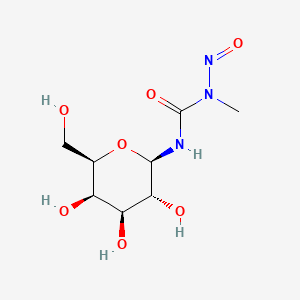
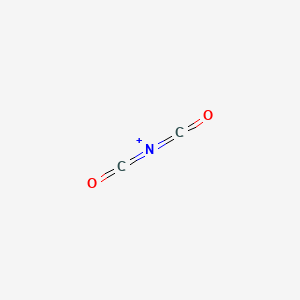
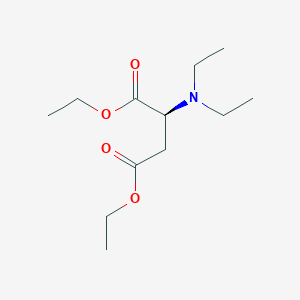

![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
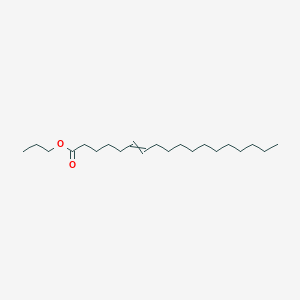
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)
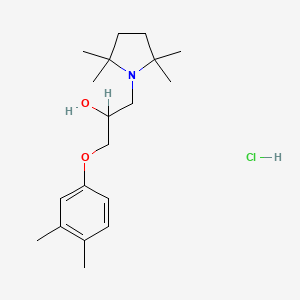

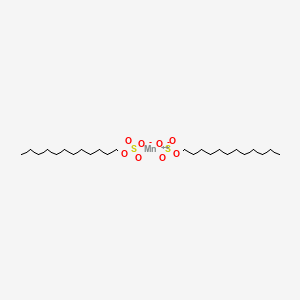
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
